2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt
Description
The compound 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt (CAS: 6449-09-8) is a nitro-substituted anthraquinone disulfonate derivative. Its molecular formula is C₁₄H₆N₂O₁₄S₂, with a molecular weight of 514.34 g/mol . Structurally, it features:
- Anthracene backbone with 9,10-dioxo groups (quinone structure).
- 2,6-Disulfonic acid groups (sulfonate substituents at positions 2 and 6).
- 1,5-Dihydroxy groups (hydroxyl substituents at positions 1 and 5).
- 4,8-Dinitro groups (nitro substituents at positions 4 and 8).
This compound is part of a broader class of anthraquinone disulfonates, which are studied for applications in dyes, flow batteries, and as intermediates in organic synthesis .
Properties
CAS No. |
6337-26-4 |
|---|---|
Molecular Formula |
C14H4N2Na2O14S2 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
LXCKMUGIXYIYJS-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving cellular processes and enzyme activities.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s properties are influenced by its substituents. Below is a comparison with key analogs:
Solubility Trends
- Nitro vs. Amino Groups: The target compound’s 4,8-dinitro substituents reduce solubility compared to amino-substituted analogs (e.g., 2861-02-1). Nitro groups increase molecular rigidity and hydrophobicity, leading to solubility <0.1 M in aqueous systems, similar to 2,6-AQDSNa₂ .
- Sulfonate Positioning : Symmetric 2,6-disulfonate isomers (e.g., 84-50-4) exhibit lower solubility than asymmetric 2,7-disulfonates due to reduced molecular packing efficiency .
Analytical Characterization
The target compound can be analyzed via reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid . This method distinguishes it from amino-substituted analogs, which exhibit different retention times due to polarity variations.
Q & A
Q. What are the key physicochemical properties of this compound, and how can they inform experimental design?
The compound’s molecular formula is C₁₄H₆N₂O₁₄S₂ , with a molecular weight of 538.34 g/mol (calculated from ). Key properties include:
- Solubility : Highly soluble in water and ethanol, sparingly soluble in acetic acid, and insoluble in ether or benzene .
- Thermal stability : Decomposes at ~310°C, necessitating controlled-temperature experiments .
- UV-Vis absorption : The anthraquinone core and nitro groups suggest strong absorption in the visible range (400–600 nm), useful for spectroscopic monitoring .
Q. Methodological guidance :
- For solubility-dependent assays (e.g., kinetic studies), use aqueous buffers or ethanol-based solvents.
- Avoid high-temperature conditions (>250°C) during synthesis or storage.
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical techniques :
- Elemental analysis : Confirm %C, %H, %N, and %S against theoretical values (e.g., %S ≈ 11.9%) .
- FT-IR spectroscopy : Identify sulfonic acid (-SO₃H) stretches (~1030–1230 cm⁻¹) and nitro (-NO₂) vibrations (~1520–1350 cm⁻¹) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak at m/z 538.34 .
Q. Advanced validation :
- Single-crystal X-ray diffraction (as in ) can resolve positional isomerism of nitro/sulfonic groups.
Advanced Research Questions
Q. What mechanistic insights are critical for optimizing the synthesis of this compound?
The synthesis likely involves:
Sulfonation : Introducing sulfonic acid groups at the 2,6-positions of anthraquinone.
Nitration : Electrophilic substitution at the 4,8-positions using mixed acid (HNO₃/H₂SO₄) .
Reduction and disodium salt formation : Reduction of quinone to dihydroxy intermediates followed by neutralization .
Q. Key challenges :
Q. How do the electronic effects of nitro and sulfonic groups influence this compound’s reactivity?
The nitro groups (-NO₂) are strong electron-withdrawing groups, while sulfonic acids (-SO₃H) enhance water solubility and acidity. Combined effects:
Q. Experimental design :
Q. How can researchers resolve contradictions in reported solubility or stability data?
Discrepancies may arise from:
Q. Resolution strategies :
- Conduct parallel experiments using rigorously purified samples (e.g., recrystallization from ethanol/water).
- Compare thermogravimetric analysis (TGA) data to confirm hydration states .
Methodological Frameworks
Q. How to integrate this compound into studies on anthraquinone-based materials?
Theoretical linkage :
Q. Applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
